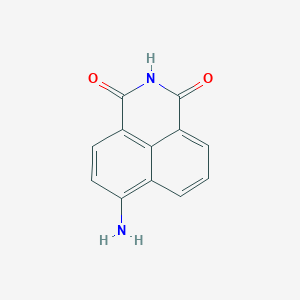

4-Aminonaphthalimide

Description

inhibits ADP-ribosylation; sometimes abreviated as 4-AN;

Structure

3D Structure

Properties

IUPAC Name |

6-aminobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIFVHARFVINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061941 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1742-95-6 | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,8-NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S529AR2S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Core Photophysical Properties of 4-Aminonaphthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photophysical properties of 4-aminonaphthalimide, a versatile fluorophore with significant applications in the fields of chemical sensing, biological imaging, and drug development. This document details the key photophysical parameters, outlines the experimental methodologies for their determination, and presents a logical workflow for the characterization of such fluorophores.

Fundamental Photophysical Properties

This compound and its derivatives are renowned for their sensitivity to the local environment, a characteristic that stems from their intramolecular charge transfer (ICT) nature. The electron-donating amino group at the 4-position and the electron-withdrawing naphthalimide core create a "push-pull" system. Upon photoexcitation, there is a significant redistribution of electron density, leading to a larger dipole moment in the excited state compared to the ground state. This phenomenon is the origin of their pronounced solvatochromism, where the absorption and emission spectra are highly dependent on the polarity of the solvent.

Solvatochromic Behavior

A key feature of this compound is its positive solvatochromism, meaning that the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[1][2] This is due to the stabilization of the more polar excited state by polar solvent molecules. In nonpolar solvents like hexane, this compound typically exhibits blue-green fluorescence, which shifts to yellow-orange in highly polar solvents like methanol.[1][2] This property makes it an excellent probe for investigating the polarity of microenvironments in complex systems such as micelles, polymers, and biological membranes.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of this compound and some of its derivatives in various solvents. These values are compiled from multiple literature sources and provide a comparative overview.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Hexane | ~400 | ~460[1][2] | ~2800 |

| Toluene | ~405 | ~480 | ~3500 |

| Dichloromethane | ~410 | ~510 | ~4600 |

| Acetonitrile | ~410 | ~525 | ~5200 |

| Ethanol | ~415 | ~535 | ~5400 |

| Methanol | ~415 | ~538[1][2] | ~5600 |

Table 2: Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ_F) of this compound Derivatives

| Derivative | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| 4-Amino-1,8-naphthalimide | Acetonitrile | 0.45 - 0.65[3][4] | 5.76 - 9.96[3][4] |

| 4-Amino-1,8-naphthalimide | Ethanol | ~0.10[5] | - |

| 4-Amino-1,8-naphthalimide | Cyclohexane | ~0.75[5] | ~7[5] |

| 4-N,N-Dimethylamino-1,8-naphthalimide | Dioxane | 0.76[6] | - |

| 4-N,N-Dimethylamino-1,8-naphthalimide | Methanol | 0.01[6] | - |

Note: The exact values can vary depending on the specific derivative, purity of the compound and solvent, and the experimental setup.

Experimental Protocols

Accurate determination of photophysical properties is crucial for the reliable application of fluorophores. This section provides detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a high-purity solvent (spectroscopic grade). From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline.

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 300-600 nm for this compound) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Emission Spectroscopy

This technique measures the spectrum of light emitted by a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 420-700 nm for this compound).

-

-

Data Analysis: Identify the wavelength of maximum emission intensity (λ_em). The Stokes shift can then be calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard. Ensure identical experimental conditions (e.g., slit widths, detector voltage).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[3][7]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.[1][2][5]

-

Sample Preparation: Prepare a dilute solution of the this compound derivative to ensure that on average, less than one photon is detected per excitation pulse, which is crucial to avoid pulse pile-up artifacts.

-

Measurement:

-

The pulsed light source excites the sample.

-

The time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured repeatedly.

-

-

Data Analysis:

-

A histogram of the time differences is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ_F), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ_F is the fluorescence lifetime.

-

Workflow for Photophysical Characterization

The following diagram illustrates a logical workflow for the comprehensive photophysical characterization of a novel this compound derivative.

Caption: A logical workflow for the synthesis, purification, and comprehensive photophysical characterization of this compound derivatives.

This in-depth guide provides the foundational knowledge and experimental framework necessary for researchers and professionals working with this compound and its derivatives. A thorough understanding of these core photophysical properties is essential for the effective design and implementation of novel fluorescent probes and drug candidates.

References

- 1. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 2. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. edinst.com [edinst.com]

- 5. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminonaphthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-aminonaphthalimide derivatives. These compounds have garnered significant interest within the scientific community due to their unique photophysical properties and promising applications in medicinal chemistry, particularly as fluorescent probes and anti-cancer agents. This document details common synthetic methodologies, thorough characterization techniques, and explores their mechanisms of action in relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from 4-substituted-1,8-naphthalic anhydrides. The most prevalent starting materials are 4-bromo- or 4-chloro-1,8-naphthalic anhydride. Two primary synthetic strategies are widely employed: a conventional two-step thermal substitution and a more modern palladium-mediated approach.

Conventional Two-Step Synthesis

This classical and widely used method involves two sequential reactions:

-

Imide Formation: The initial step is the condensation of a 4-halo-1,8-naphthalic anhydride with a primary amine to form the corresponding N-substituted 4-halo-1,8-naphthalimide. This reaction is typically carried out under reflux in a high-boiling point solvent such as ethanol, 1,4-dioxane, or 2-methoxyethanol.

-

Nucleophilic Aromatic Substitution: The halogen at the C4 position of the naphthalimide core is subsequently displaced by a primary or secondary amine. This nucleophilic substitution reaction is generally performed at elevated temperatures.

Experimental Protocol: Two-Step Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide

Step 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

-

To a solution of 4-bromo-1,8-naphthalic anhydride (16.1 g, 58 mmol) in 250 mL of ethanol, add n-butylamine (4.4 g, 60 mmol).

-

Heat the mixture to reflux and maintain vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[1]

Step 2: Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide

-

In a flask containing 100 mL of ethylene glycol monomethyl ether, add N-n-butyl-4-bromo-1,8-naphthalimide (15 g, 45.2 mmol) and diethanolamine (75 mL).

-

Reflux the mixture for 6 hours.

-

After cooling, purify the crude product using column chromatography on silica gel.

-

Elute the column with a mixture of ethyl acetate and light petroleum (1:4 v/v) to obtain the final product as a yellow solid.[1]

Palladium-Mediated Synthesis (Buchwald-Hartwig Amination)

For more complex substrates or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the 4-position of the naphthalimide and an amine.

Experimental Protocol: Palladium-Mediated Synthesis of 4-Amino Substituted 1,8-Naphthalimides

-

In a reaction vessel, combine the N-substituted 4-bromo-1,8-naphthalimide, the desired amine (3.0 equivalents), cesium carbonate (Cs₂CO₃, 3 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4 mol%), and Xantphos (4 mol%).

-

Add an appropriate solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 40-80 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and purify by column chromatography to isolate the desired 4-amino-1,8-naphthalimide derivative.

Characterization of this compound Derivatives

A thorough characterization is essential to confirm the structure and purity of the synthesized compounds and to understand their photophysical properties.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, multiplicities, and integration of the proton signals, along with the carbon signals, provide a detailed map of the molecule's framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the imide carbonyl (C=O) stretches.

Photophysical Characterization

This compound derivatives are renowned for their fluorescent properties, which are highly sensitive to the surrounding environment.

-

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are used to determine the absorption and emission maxima (λ_abs and λ_em) of the compounds. The difference between these maxima, known as the Stokes shift, is often large for these derivatives. Their solvatochromic behavior, where the absorption and emission wavelengths shift with solvent polarity, is a key characteristic.

-

Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process and is a critical measure of a fluorophore's brightness.

-

Fluorescence Lifetime (τ): The lifetime of the excited state is another important parameter that can be influenced by the molecular environment.

Data Presentation: Photophysical Properties

The photophysical properties of this compound derivatives are highly dependent on the nature of the substituent at the 4-position and the polarity of the solvent. The following tables summarize representative data for 4-amino-1,8-naphthalimide (4-ANI) and a derivative in various solvents.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| 4-Amino-1,8-naphthalimide (4-ANI) | |||||

| Hexane | 1.88 | 405 | 460 | 3140 | - |

| Toluene | 2.38 | 412 | 495 | 4280 | - |

| Dichloromethane | 8.93 | 418 | 525 | 5330 | - |

| Acetonitrile | 37.5 | 415 | 535 | 5820 | - |

| Methanol | 32.7 | 415 | 538 | 5870 | - |

Data compiled from multiple sources, including[2].

| Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (ns) |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | ||||

| Toluene | ~400 | 500 | 0.75 ± 0.10 | 6.98 |

| Ethanol | - | - | ~0.10 | - |

Data extracted from.

Experimental Workflows and Signaling Pathways

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis and characterization of this compound derivatives.

Signaling Pathways in Drug Development

This compound derivatives have shown significant promise as anticancer agents, often by inducing programmed cell death (apoptosis) or by inhibiting key enzymes involved in DNA repair, such as Poly(ADP-ribose) polymerase (PARP).

Several this compound derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Certain this compound derivatives function as PARP inhibitors. PARP is a crucial enzyme in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination (a major pathway for double-strand break repair), the inhibition of PARP leads to the accumulation of DNA damage and cell death. This concept is known as synthetic lethality. A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, leading to cytotoxic DNA-protein complexes.[3]

References

The Solvatochromic Dance of 4-Aminonaphthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating solvatochromic behavior of 4-aminonaphthalimide, a fluorescent molecule of significant interest in various scientific domains, including the development of environmental sensors and biological probes. This document provides a comprehensive overview of its photophysical properties in different solvent environments, detailed experimental protocols for characterization, and visual representations of the underlying principles.

Core Concept: Solvatochromism of this compound

This compound exhibits positive solvatochromism, a phenomenon where the position of its fluorescence emission spectrum shifts to a longer wavelength (a "red shift") as the polarity of the solvent increases. This behavior is attributed to the molecule possessing a larger dipole moment in its excited state (S₁) compared to its ground state (S₀).

Upon excitation with light, the electron density in this compound shifts, leading to a more polar excited state. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this highly polar excited state. This stabilization lowers the energy of the excited state, resulting in the emission of lower-energy light, which corresponds to a longer wavelength. The magnitude of this red shift is a direct indicator of the solvent's polarity.

Quantitative Photophysical Data

The solvatochromic properties of this compound and its derivatives are evident from the changes in their absorption (λ_abs_) and fluorescence emission (λ_em_) maxima in solvents of varying polarity. The following table summarizes key photophysical data for this compound and a representative derivative, illustrating the characteristic red shift in emission with increasing solvent polarity.

| Solvent | Polarity Index (ET(30)) | This compound λem (nm) | 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (Derivative) λabs (nm) | 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (Derivative) λem (nm) |

| Hexane | 30.9 | 460[1][2] | - | - |

| Toluene | 33.9 | - | 403 | 500 |

| Dichloromethane | 41.1 | - | 404 | 520 |

| Acetone | 42.2 | - | 400 | 526 |

| Acetonitrile | 46.0 | - | 398 | 537 |

| Ethanol | 51.9 | - | 412 | 530 |

| Methanol | 55.5 | 538[1][2] | - | - |

Note: Data for the this compound derivative is sourced from a study on a new molecular probe for ZnO nanoparticles.[3][4]

Experimental Protocols

The following are detailed methodologies for the characterization of the solvatochromic behavior of this compound.

Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

-

Volumetric flasks and pipettes: Calibrated for accurate solution preparation.

-

UV-Vis Spectrophotometer: For measuring absorption spectra.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz cuvettes: 1 cm path length.

Solution Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of 1 mM. Ensure complete dissolution.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution in each of the selected solvents to a final concentration of 10 µM. This concentration is typically low enough to avoid inner filter effects.

Spectroscopic Measurements

-

Absorption Spectra:

-

Record the UV-Vis absorption spectrum of each working solution from 300 nm to 600 nm using the respective pure solvent as a blank.

-

Identify and record the wavelength of maximum absorption (λ_abs_).

-

-

Fluorescence Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs_ determined for each solvent.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).

-

Identify and record the wavelength of maximum emission (λ_em_).

-

Data Analysis

-

Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λ_abs_ - 1/λ_em_) x 10⁷

-

Lippert-Mataga Plot: To quantify the relationship between the Stokes shift and solvent polarity, a Lippert-Mataga plot can be constructed. This involves plotting the Stokes shift (Δν) against the solvent polarity function, f(ε, n): f(ε, n) = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship confirms the solvatochromic behavior and the slope can be used to estimate the change in dipole moment between the ground and excited states.

Visualizing the Solvatochromic Effect

The following diagrams illustrate the key concepts and workflows associated with the solvatochromic behavior of this compound.

Caption: Mechanism of solvatochromism in this compound.

Caption: Experimental workflow for solvatochromism analysis.

Caption: Relationship between solvent polarity and emission wavelength.

References

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

An In-depth Technical Guide to 4-Aminonaphthalimide Absorption and Emission Spectra Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of 4-aminonaphthalimide and its derivatives, compounds of significant interest in biomedical research and drug development due to their sensitive and environment-dependent fluorescence properties. This document outlines their key photophysical characteristics, details the experimental protocols for their spectral analysis, and illustrates the underlying principles and workflows through diagrams.

Core Photophysical Properties of this compound Derivatives

This compound and its analogs are renowned for their strong fluorescence and pronounced solvatochromism, where the absorption and emission wavelengths are highly sensitive to the polarity of the surrounding environment.[1][2] This property arises from the intramolecular charge transfer (ICT) character of their first excited singlet state (S1).[2] The introduction of an amino group at the 4-position of the 1,8-naphthalimide core creates a "push-pull" system, where the amino group acts as an electron donor and the naphthalimide moiety as an electron acceptor.[2]

Upon excitation with light, an electron is promoted to an excited state, leading to a significant increase in the dipole moment. In polar solvents, the solvent molecules reorient around the excited fluorophore, stabilizing the ICT state and resulting in a red-shift (bathochromic shift) of the emission spectrum.[1] This solvent-dependent fluorescence makes this compound derivatives excellent candidates for fluorescent probes to study cellular microenvironments and biomolecular interactions.[3][4]

Data Presentation: Photophysical Properties in Various Solvents

The following tables summarize the key photophysical data for representative this compound derivatives in a range of solvents with varying polarity. This data highlights the significant Stokes shifts and the influence of the solvent environment on the absorption and emission maxima, as well as the fluorescence quantum yield.

Table 1: Photophysical Properties of 4-Amino-N-phenyl-1,8-naphthalimide

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | 405 | 485 | 3948 | 0.85 |

| Toluene | 2.38 | 412 | 512 | 4580 | 0.78 |

| Dichloromethane | 8.93 | 418 | 535 | 5180 | 0.61 |

| Acetone | 20.7 | 415 | 545 | 5780 | 0.45 |

| Acetonitrile | 37.5 | 412 | 550 | 6120 | 0.33 |

| Ethanol | 24.6 | 420 | 560 | 6090 | 0.15 |

| Methanol | 32.7 | 418 | 565 | 6380 | 0.09 |

Table 2: Photophysical Properties of 4-(N,N-dimethylamino)-N-butyl-1,8-naphthalimide

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Hexane | 1.88 | 410 | 460 | 2580 | 0.76 |

| Dioxane | 2.21 | 415 | 505 | 4200 | 0.68 |

| Chloroform | 4.81 | 425 | 530 | 4650 | 0.55 |

| Ethyl Acetate | 6.02 | 420 | 538 | 5100 | 0.42 |

| Dimethylformamide | 36.7 | 428 | 545 | 5000 | 0.21 |

| Water | 80.1 | 430 | 555 | 5230 | 0.01 |

Experimental Protocols

Accurate and reproducible spectral analysis is paramount for the characterization of this compound derivatives. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength(s) of maximum absorbance (λ_abs).

Instrumentation:

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20-30 minutes to ensure stable output.[5]

-

Solvent Blank: Fill a clean quartz cuvette with the spectroscopic grade solvent that will be used to dissolve the sample. This will serve as the blank.[5]

-

Baseline Correction: Place the blank cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 300-600 nm for 4-aminonaphthalimides). This corrects for any absorption by the solvent and the cuvette itself.

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the same spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectrum.

Fluorescence Spectroscopy

This protocol details the measurement of the emission spectrum to determine the wavelength of maximum emission (λ_em).

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[7]

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides).

Procedure:

-

Instrument and Sample Preparation: Follow similar warm-up and sample preparation steps as for UV-Vis spectroscopy. The sample should have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[8]

-

Set Excitation Wavelength: Set the excitation monochromator to the λ_abs determined from the absorption spectrum.

-

Solvent Blank Spectrum: Record an emission spectrum of the solvent blank. This is crucial to identify any Raman scattering peaks or fluorescent impurities in the solvent.

-

Sample Emission Spectrum: Record the emission spectrum of the this compound solution. The emission scan range should typically start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile.

-

Data Correction and Analysis: Subtract the solvent blank spectrum from the sample spectrum. The peak of the resulting spectrum corresponds to the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.

Instrumentation:

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Reference Standard:

-

A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample should be chosen. For 4-aminonaphthalimides, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of solutions of both the sample and the reference standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra for each solution using a spectrofluorometer. It is critical to use the same excitation wavelength, slit widths, and other instrument settings for all measurements of the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots for the sample and the standard, respectively, and η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the spectral analysis of this compound derivatives.

Caption: Application of a this compound probe in a cellular environment.

Caption: Workflow for the spectral analysis of this compound derivatives.

References

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aminonaphthalimide hybrids of mitoxantrone and amonafide as anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luminescent probes for the bioimaging of small anionic species in vitro and in vivo - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00372A [pubs.rsc.org]

- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. iss.com [iss.com]

Unveiling the Photophysical intricacies of 4-Aminonaphthalimide: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the core photophysical properties of 4-Aminonaphthalimide, a versatile fluorophore with significant applications in biological imaging and therapeutics. This document provides a comprehensive overview of its quantum yield and fluorescence lifetime, detailed experimental protocols for their measurement, and a look into its mechanisms of action.

4-Amino-1,8-naphthalimide (4-AN) and its derivatives have garnered considerable attention within the scientific community owing to their unique photophysical characteristics. These compounds exhibit strong fluorescence and a pronounced sensitivity to their local environment, making them ideal candidates for fluorescent probes and sensors. Their application extends into the realm of drug development, where they are utilized as photoactivated prodrugs and inhibitors of key cellular enzymes like Poly (ADP-ribose) polymerase (PARP).

Quantitative Photophysical Data

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) of 4-Amino-1,8-naphthalimide are highly dependent on the polarity of the solvent. This solvatochromism is a hallmark of naphthalimide derivatives and is attributed to the intramolecular charge transfer (ICT) character of their excited state. An increase in solvent polarity generally leads to a decrease in both quantum yield and fluorescence lifetime.

Below is a summary of the photophysical properties of 4-Amino-1,8-naphthalimide in various solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Hexane | 1.88 | 1.375 | 460 | - | - | - | - |

| Toluene | 2.38 | 1.496 | 400 | 500 | - | - | ~7.0[1] |

| Dichloromethane | 8.93 | 1.424 | - | - | - | - | - |

| Acetone | 20.7 | 1.359 | - | - | - | - | - |

| Ethanol | 24.55 | 1.361 | - | - | - | - | 7.5 - 10.5[1] |

| Acetonitrile | 37.5 | 1.344 | - | - | - | - | - |

| Methanol | 32.7 | 1.329 | 460 | 538 | - | - | - |

| Water | 80.1 | 1.333 | - | - | - | 0.47 - 0.58 (for derivatives)[2] | - |

Note: Some values in the table are for this compound derivatives as specific data for the parent compound in all solvents was not available in the cited literature. The fluorescence quantum yields of 3- and 4-aminonaphthalimides generally decrease with increasing solvent polarity.[3][4]

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is crucial for the characterization of any fluorophore. The following sections detail the standard methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The comparative method, as described by Williams et al., is the most common technique for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectroscopic grade solvents

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic light source and a sensitive detector

-

Cuvettes (quartz for UV-Vis and fluorescence measurements)

Procedure:

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.[5]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Note the absorbance at the excitation wavelength (λex) for each solution.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

-

Record the fluorescence emission spectra for all solutions, ensuring the entire emission band is captured.

-

It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The resulting plots should be linear. Determine the gradient (slope) of each line.

-

-

Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used). If the same solvent is used, this term becomes 1.

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single photon arrival times after a pulsed excitation.[6][7][8]

Materials and Equipment:

-

Pulsed light source (e.g., picosecond laser or LED) with a high repetition rate (MHz range)[6][7]

-

High-speed, single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

TCSPC electronics module (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multi-channel analyzer - MCA)

-

Sample holder and optics for directing excitation light to the sample and collecting the emitted fluorescence.

Procedure:

-

Instrument Setup and Calibration:

-

The pulsed light source excites the sample. A reference signal (START) is sent to the TCSPC electronics with each pulse.[8]

-

The emitted fluorescence from the sample is collected and focused onto the single-photon detector.

-

The detection of a single photon generates a STOP signal which is sent to the TCSPC electronics.[8]

-

-

Data Acquisition:

-

Instrument Response Function (IRF) Measurement:

-

To account for the temporal spread of the instrument itself, an IRF is measured by replacing the fluorescent sample with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

The measured fluorescence decay data is deconvoluted from the IRF.

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τ)

Where I0 is the intensity at time t=0.

-

Mechanisms of Action and Experimental Workflows

This compound and its derivatives are not only valuable as fluorescent probes but also exhibit significant biological activity. Two key areas of application are as PARP inhibitors and as photoactivated prodrugs.

PARP Inhibition Pathway

This compound has been identified as a PARP inhibitor. PARP enzymes are crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks during replication, ultimately causing cell death. This concept is known as synthetic lethality.

Caption: PARP Inhibition by this compound in BRCA-deficient cancer cells.

Photoactivated Prodrug Workflow

This compound derivatives can be designed as photoactivated prodrugs. In this approach, the cytotoxic drug is chemically linked to the this compound moiety, rendering it inactive. Upon irradiation with light of a specific wavelength, a photochemical reaction cleaves the linker, releasing the active drug specifically at the target site, thereby minimizing systemic toxicity.[10]

Caption: Workflow of a this compound-based photoactivated prodrug.

This technical guide provides a foundational understanding of the quantum yield and fluorescence lifetime of this compound, alongside practical experimental protocols and insights into its therapeutic mechanisms. The unique photophysical properties of this fluorophore continue to drive innovation in both fundamental research and the development of novel diagnostic and therapeutic agents.

References

- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 2. Aminonaphthalimide hybrids of mitoxantrone and amonafide as anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. agilent.com [agilent.com]

- 6. horiba.com [horiba.com]

- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 8. edinst.com [edinst.com]

- 9. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 10. A this compound-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Inner Workings of Drug Discovery: A Technical Guide to Substituted 4-Aminonaphthalimides

For Researchers, Scientists, and Drug Development Professionals

The 4-aminonaphthalimide scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent biological activities and unique photophysical properties. This technical guide provides an in-depth exploration of the structure-property relationships of substituted 4-aminonaphthalimides, offering a valuable resource for researchers engaged in drug discovery and the development of advanced fluorescent probes.

Core Structure and Synthetic Strategies

The fundamental this compound structure consists of a 1,8-naphthalimide core with an amino group at the C-4 position. The imide nitrogen and the 4-amino group serve as key points for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.

General Synthetic Routes

The synthesis of substituted 4-aminonaphthalimides typically involves a multi-step process. A common strategy begins with the reaction of 4-bromo-1,8-naphthalic anhydride with a primary amine to form the corresponding N-substituted 4-bromo-1,8-naphthalimide. Subsequent nucleophilic aromatic substitution of the bromine atom with various amines yields the desired 4-amino substituted derivatives.[1][2] An alternative approach involves the reaction of 4-nitro-1,8-naphthalic anhydride with amines, where the nitro group is displaced.[3]

A versatile and modern approach utilizes a palladium-mediated Buchwald-Hartwig amination protocol. This method allows for the coupling of a wide range of amines with 4-bromo-1,8-naphthalimides under relatively mild conditions, offering high yields and broad substrate scope.[1]

Structure-Property Relationships: Photophysical Characteristics

Substituted 4-aminonaphthalimides are characterized by their strong fluorescence, large Stokes shifts, and sensitivity to the local environment. These properties are intricately linked to the nature of the substituents at the imide nitrogen and the 4-amino position.

The electronic properties of these molecules are dominated by an intramolecular charge transfer (ICT) from the electron-donating 4-amino group to the electron-accepting naphthalimide core.[4] This ICT character is responsible for their significant solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shift) in more polar solvents.[5]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of representative substituted 4-aminonaphthalimides in various solvents.

| Compound | R1 | R2 | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| 1 | n-Butyl | H | Dioxane | 410 | 515 | 4880 | 0.85 | 8.5 |

| Acetonitrile | 425 | 535 | 4760 | 0.50 | 7.8 | |||

| Methanol | 430 | 550 | 4890 | 0.10 | - | |||

| 2 | 2-(N,N-dimethylamino)ethyl | H | Dioxane | 412 | 518 | 4880 | 0.78 | - |

| Acetonitrile | 428 | 540 | 4730 | 0.45 | - | |||

| Methanol | 432 | 555 | 4870 | 0.05 | - | |||

| 3 | Phenyl | H | Toluene | 420 | 500 | 3630 | - | 6.98[6] |

| Ethanol | 425 | 530 | 4550 | - | - |

Data compiled from multiple sources.[4][5][6][7][8][9]

Biological Applications and Structure-Activity Relationships

The unique properties of 4-aminonaphthalimides have led to their extensive investigation as anticancer agents and fluorescent probes for cellular imaging.

Anticancer Activity

Many this compound derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. A prominent example is Amonafide, which progressed to clinical trials.[10][11] The primary mechanisms of their anticancer action are believed to be DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[10][12] The planar naphthalimide core intercalates between DNA base pairs, leading to structural distortions that interfere with cellular processes.

The nature of the substituents significantly influences the cytotoxicity. For instance, the presence of basic side chains at the imide nitrogen can enhance DNA binding and cellular uptake.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected this compound derivatives against various cancer cell lines.

| Compound | R1 | R2 | Cell Line | IC₅₀ (µM) |

| Amonafide | 2-(N,N-dimethylamino)ethyl | H | MCF-7 | ~1.5 |

| K562 | ~1.0 | |||

| Derivative A | 3-(N,N-dimethylamino)propyl | H | HeLa | 0.51 |

| A549 | 1.23 | |||

| Derivative B | 2-(Piperidin-1-yl)ethyl | H | HepG2 | 2.5 |

Data compiled from various studies.

Fluorescent Cellular Imaging

The inherent fluorescence of 4-aminonaphthalimides makes them excellent candidates for developing fluorescent probes to visualize cellular components and processes. Their sensitivity to the local environment can be exploited to probe changes in polarity, viscosity, and pH within cells.[13]

Substituents can be introduced to target specific organelles. For example, the incorporation of a morpholine moiety has been shown to facilitate lysosomal localization. The cellular uptake and distribution of these probes are typically investigated using confocal microscopy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted 4-aminonaphthalimides.

Synthesis of a Representative 4-Amino-N-alkyl-1,8-naphthalimide

This protocol describes the synthesis of N-butyl-4-(butylamino)-1,8-naphthalimide.

Step 1: Synthesis of N-butyl-4-bromo-1,8-naphthalimide

-

To a solution of 4-bromo-1,8-naphthalic anhydride (1.0 g, 3.6 mmol) in ethanol (20 mL), add n-butylamine (0.32 g, 4.3 mmol).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield N-butyl-4-bromo-1,8-naphthalimide as a pale-yellow solid.

Step 2: Synthesis of N-butyl-4-(butylamino)-1,8-naphthalimide

-

In a sealed tube, combine N-butyl-4-bromo-1,8-naphthalimide (0.5 g, 1.5 mmol), n-butylamine (0.55 g, 7.5 mmol), and 2-methoxyethanol (10 mL).

-

Heat the mixture at 120 °C for 12 hours.

-

After cooling, pour the reaction mixture into water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product as a bright yellow solid.

Photophysical Measurements

UV-Vis Absorption and Fluorescence Spectroscopy

-

Prepare stock solutions of the this compound derivatives in a high-purity solvent (e.g., spectroscopic grade dioxane) at a concentration of 1 mM.

-

For measurements, dilute the stock solutions with the desired solvents to a final concentration of 10 µM.

-

Record the absorption spectra using a UV-Vis spectrophotometer from 300 to 600 nm.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) of the compound in the respective solvent.

-

Quantum yields (Φ_F) can be determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Fluorescence lifetimes (τ) can be measured using a time-correlated single-photon counting (TCSPC) system.[14]

Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Topoisomerase II Inhibition Assay

DNA Decatenation Assay

-

Prepare a reaction mixture containing kinetoplast DNA (kDNA), reaction buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding human topoisomerase IIα enzyme.

-

Incubate the reaction at 37 °C for 30 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analyze the products by agarose gel electrophoresis. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA minicircles.[15][16][17]

Cellular Imaging with Confocal Microscopy

-

Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with the this compound fluorescent probe (typically 1-10 µM) for a specified time (e.g., 30 minutes to 4 hours).

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters.

-

Co-staining with organelle-specific dyes can be performed to determine the subcellular localization of the probe.[18]

Mechanism of Action: Signaling Pathways

The anticancer effects of 4-aminonaphthalimides are often associated with the induction of apoptosis. Several signaling pathways are implicated in this process, with the PI3K/Akt pathway being a key regulator of cell survival and apoptosis.[19] Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death. Some naphthalimide derivatives have been shown to modulate this pathway.[20]

The investigation of how these compounds affect key proteins in this pathway, such as the phosphorylation status of Akt, can be performed using techniques like Western blotting.[21][22][23]

Conclusion

Substituted 4-aminonaphthalimides represent a versatile and highly tunable class of molecules with significant potential in oncology and bio-imaging. A thorough understanding of their structure-property and structure-activity relationships is paramount for the rational design of new derivatives with enhanced efficacy and specificity. This technical guide provides a foundational framework of synthetic strategies, photophysical characterization, biological evaluation, and mechanistic insights to aid researchers in this exciting field. The detailed experimental protocols offer practical guidance for the synthesis and evaluation of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. edinst.com [edinst.com]

- 15. benchchem.com [benchchem.com]

- 16. topogen.com [topogen.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Intramolecular Charge Transfer in 4-Aminonaphthalimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intramolecular charge transfer (ICT) phenomenon in 4-aminonaphthalimide, a fluorophore of significant interest in various scientific and biomedical fields. This document details the photophysical properties, underlying mechanisms, and experimental and computational methodologies used to study this important class of molecules.

Introduction to this compound and Intramolecular Charge Transfer

4-Amino-1,8-naphthalimide is a well-established fluorescent probe characterized by its "push-pull" electronic structure. This structure consists of an electron-donating amino group (-NH₂) at the 4-position of the naphthalimide core, which acts as an electron-accepting moiety. This arrangement facilitates a photoinduced intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. This ICT process is highly sensitive to the surrounding environment, particularly the polarity of the solvent, making this compound and its derivatives valuable tools for probing local environments in chemical and biological systems.

The ICT process significantly influences the photophysical properties of this compound, leading to a large Stokes shift and pronounced solvatochromism, where the emission color changes with solvent polarity.[1] This sensitivity arises from the stabilization of the polar excited state by polar solvents, which lowers the energy of the emitted photon. Understanding and harnessing this ICT phenomenon is crucial for the rational design of fluorescent sensors and probes for a wide range of applications, including cellular imaging and drug delivery.

The Mechanism of Intramolecular Charge Transfer

Upon absorption of a photon, the this compound molecule transitions from its ground state (S₀) to an excited state (S₁). In the excited state, a significant redistribution of electron density occurs, with electron density moving from the amino group (donor) to the naphthalimide core (acceptor). This creates a highly polar excited state with a larger dipole moment than the ground state.

The stability of this charge-separated excited state is heavily influenced by the polarity of the surrounding medium. In polar solvents, the solvent molecules reorient around the excited fluorophore, stabilizing the polar ICT state and leading to a red-shift in the fluorescence emission. Conversely, in nonpolar solvents, the ICT state is less stabilized, resulting in a blue-shifted emission. This phenomenon is the basis for the pronounced positive solvatochromism observed for this compound.[2][3]

The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation.

Data Presentation: Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. The following tables summarize key quantitative data for the parent 4-amino-1,8-naphthalimide in a range of solvents with varying polarities.

Table 1: Absorption and Emission Maxima and Stokes Shift

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 405 | 460 | 3195 |

| Toluene | 2.38 | 412 | 485 | 3498 |

| Chloroform | 4.81 | 418 | 510 | 4281 |

| Ethyl Acetate | 6.02 | 415 | 515 | 4624 |

| Dichloromethane | 8.93 | 419 | 525 | 4811 |

| Acetonitrile | 37.5 | 418 | 535 | 5284 |

| Methanol | 32.7 | 420 | 538 | 5287 |

| Water | 80.1 | 425 | 550 | 5398 |

Data compiled from various sources.[2][3]

Table 2: Fluorescence Quantum Yield and Lifetime

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Toluene | 0.85 | 12.5 |

| Chloroform | 0.65 | 10.2 |

| Acetonitrile | 0.30 | 5.8 |

| Methanol | 0.15 | 3.5 |

Data compiled from various sources.[1][4]

Experimental Protocols

Synthesis of 4-Amino-1,8-naphthalimide

A common synthetic route to 4-amino-1,8-naphthalimide involves the reaction of 4-bromo-1,8-naphthalic anhydride with an amine, followed by ammonolysis.

Detailed Protocol:

-

Synthesis of N-alkyl-4-bromo-1,8-naphthalimide: 4-Bromo-1,8-naphthalic anhydride is reacted with a primary amine (e.g., n-butylamine) in a solvent such as ethanol under reflux conditions. The product is typically isolated by filtration and can be purified by recrystallization.

-

Ammonolysis: The resulting N-alkyl-4-bromo-1,8-naphthalimide is then heated with a solution of ammonia in a high-boiling solvent like ethylene glycol in a sealed vessel at elevated temperatures and pressures. This step replaces the bromine atom with an amino group. The final product, 4-amino-N-alkyl-1,8-naphthalimide, is then purified using column chromatography or recrystallization.

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound in various solvents to study its solvatochromic properties.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, toluene, chloroform, acetonitrile, methanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum of each solution from 300 to 600 nm.

-

Record the fluorescence emission spectrum of each solution, exciting at the absorption maximum (λ_abs). The emission range should typically be scanned from λ_abs + 20 nm to 700 nm.

-

Plot the absorption and emission spectra for each solvent and determine the absorption (λ_abs) and emission (λ_em) maxima.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard with a known Φ_F in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of five dilutions for both the this compound sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Record the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where 'm' is the slope of the plot and 'n' is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ) of this compound in different solvents.

Apparatus:

-

Pulsed light source (e.g., picosecond laser or LED)

-

Monochromator

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Time-correlated single-photon counting (TCSPC) electronics

Procedure:

-

The sample is excited with a short pulse of light at the absorption maximum.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be required.

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and photophysical properties of this compound.

Typical Computational Protocol:

-

Ground State Optimization: The geometry of the this compound molecule is optimized in its ground state using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Excited State Calculations: Vertical excitation energies and oscillator strengths are then calculated using TD-DFT. For charge-transfer systems, long-range corrected functionals like CAM-B3LYP are often recommended.

-

Solvent Effects: To simulate the behavior in different solvents, an implicit solvent model, such as the Polarizable Continuum Model (PCM), is incorporated into the calculations.

-

Analysis: The output of these calculations provides insights into the energies of the excited states, the nature of the electronic transitions (e.g., HOMO-LUMO transitions), and the change in dipole moment upon excitation, which can be correlated with experimental data from Lippert-Mataga plots.

Applications in Research and Drug Development

The unique photophysical properties of this compound have led to its widespread use in various fields:

-

Fluorescent Probes and Sensors: Its sensitivity to the local environment makes it an excellent scaffold for designing probes to detect ions, pH, viscosity, and polarity in biological systems.

-

Cellular Imaging: this compound derivatives are used as fluorescent dyes for imaging cells and subcellular organelles.

-

Drug Delivery and Theranostics: The fluorophore can be incorporated into drug delivery systems to track their localization and release. In theranostics, it can serve as both a diagnostic imaging agent and a component of a therapeutic agent.

-

Anticancer Agents: Some this compound derivatives have shown potential as anticancer drugs due to their ability to intercalate with DNA.

Conclusion

The intramolecular charge transfer phenomenon in this compound is a key determinant of its valuable photophysical properties. A thorough understanding of the ICT mechanism, facilitated by a combination of experimental and computational techniques, is essential for the continued development of novel fluorescent tools for a broad range of scientific and biomedical applications. This guide provides a foundational framework for researchers and professionals seeking to utilize and innovate with this versatile fluorophore.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-Aminonaphthalimide Derivatives: A Technical Guide to Novel Sensor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and applications of 4-aminonaphthalimide (4-AN) derivatives as fluorescent sensors. The exceptional photophysical properties of the 4-AN scaffold, including high photostability, significant Stokes shifts, and sensitivity to the local environment, make it a versatile platform for the development of novel probes for a wide range of analytes and biological processes.

Core Principles of this compound-Based Sensors

The fluorescence of this compound derivatives can be modulated through various mechanisms, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). Understanding these principles is crucial for the rational design of new sensors.

Signaling Pathways

Photoinduced Electron Transfer (PET): In a typical PET sensor, the 4-AN fluorophore is linked to a receptor unit that can bind to the target analyte. In the 'off' state, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a restoration of fluorescence (turn-on' sensing).

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Intramolecular Charge Transfer (ICT): The 4-amino group of the naphthalimide core acts as an electron donor, while the naphthalimide moiety is the electron acceptor. The efficiency of this charge transfer is highly dependent on the surrounding environment. Changes in solvent polarity or the protonation state of the amino group can significantly alter the emission wavelength and quantum yield, forming the basis for polarity and pH sensors.

Caption: Intramolecular Charge Transfer (ICT) mechanism and solvent effect.

Synthesis and Experimental Protocols

A common synthetic route for novel 4-AN derivatives involves the reaction of 4-bromo-1,8-naphthalic anhydride with a primary amine, followed by nucleophilic substitution of the bromine atom with a desired amino-containing receptor unit.

General Synthetic Workflow

Caption: General synthesis workflow for 4-AN derivatives.

Example Protocol: Synthesis of a Zn(II) Sensor

This protocol is adapted from the synthesis of a pH-resistant Zn(II) sensor (WZS).[1]

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

N,N-Bis(2-pyridylmethyl)ethylenediamine (BPEN)

-

Ethanol

-

Other necessary solvents and reagents for purification.

Procedure:

-

Synthesis of the N-substituted intermediate: 4-Bromo-1,8-naphthalic anhydride is reacted with a suitable primary amine in ethanol under reflux to yield the N-substituted-4-bromo-1,8-naphthalimide intermediate.

-

Coupling with the receptor: The intermediate is then reacted with N,N-Bis(2-pyridylmethyl)ethylenediamine (BPEN) in a suitable solvent under reflux. The BPEN acts as the Zn(II) receptor.

-

Purification: The final product (WZS) is purified by column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Sensor Development

Metal Ion Sensors